N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its diverse applications in scientific research. This compound features a blend of triazine, pyrazole, and sulfonamide groups, providing it with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves several steps:
Formation of the triazine ring: : Starting with a suitable precursor, a nitration reaction followed by reduction can generate the triazine ring.
Pyrazole formation: : Constructing the pyrazole moiety often involves the cyclization of hydrazines with 1,3-diketones.
Sulfonamide incorporation: : This step involves reacting the triazine-pyrazole intermediate with a sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production may utilize optimized routes focusing on yield, purity, and cost-efficiency. This often involves:
Use of continuous flow reactors.
Advanced purification techniques like recrystallization or chromatography.
Automation of reaction monitoring and control systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, modifying functional groups or enhancing its reactivity.
Reduction: : Under specific conditions, reduction reactions can modify the triazine or pyrazole rings.
Substitution: : Aromatic substitution reactions can introduce various substituents into the compound, altering its properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum.
Major Products
Depending on the reaction type, products can range from simple modifications of the original structure to entirely new compounds with distinct properties.
Scientific Research Applications
Chemistry
This compound serves as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
In biology, it acts as a probe to study enzymatic reactions or as a building block for bioactive compounds.
Medicine
It has potential medicinal applications, including use as a scaffold for drug development, particularly in targeting specific proteins or pathways.
Industry
The compound is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide interacts with specific enzymes or receptors, inhibiting or modifying their activity. Its mechanism often involves binding to the active site, altering protein conformation, or interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-benzenesulfonamide: : Lacks the pyrazole moiety, affecting its binding affinity and reactivity.
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylsulfonamide: : Replaces pyrazole with phenyl, leading to different chemical and biological properties.
Uniqueness
The presence of the pyrazole group in N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide distinguishes it from similar compounds, granting it unique reactivity and potential in various applications.
Conclusion
This compound is a versatile compound with significant scientific value. From synthetic methods to its diverse applications, it stands out as a valuable tool in research and industry. Curious to dive into a specific section or have other compounds you'd like to explore? Let me know!
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c25-18-16-4-1-2-5-17(16)21-22-24(18)13-11-20-28(26,27)15-8-6-14(7-9-15)23-12-3-10-19-23/h1-10,12,20H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRJLKFCHLHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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